Lead hydroxide oxide sulfate
Description
Nomenclature, Crystallographic Classification, and Structural Relationships within Basic Lead Salts
Lead hydroxide (B78521) oxide sulfate (B86663) belongs to a class of compounds known as basic lead salts. The nomenclature can be complex, as various stoichiometries exist. A prominent and well-defined example of a lead oxide sulfate is the mineral Lanarkite , which has the chemical formula Pb₂(SO₄)O. wikipedia.orglanarkite.comwebmineral.com This formula indicates it is a lead oxide sulfate. Other related basic lead sulfates are known, often described by formulas indicating the ratio of lead oxide to lead sulfate, such as PbSO₄·PbO, PbSO₄·2PbO, and PbSO₄·3PbO. wikipedia.org The term "basic lead sulfate" is also used more generally in industrial contexts, for instance, in the production of lead-acid batteries. wikipedia.orgontosight.ai
Lanarkite is the most studied member of this family and serves as a representative example. Its name, given in 1832, originates from its discovery location in Lanarkshire, Scotland. mindat.orgle-comptoir-geologique.com It is classified as a sulfate mineral. wikipedia.org
Crystallographically, Lanarkite is classified under the monoclinic crystal system. mindat.orgle-comptoir-geologique.com Its space group is typically designated as C2/m or B2/m. mindat.org The structure is isostructural with phoenicochroite. mindat.org Detailed computational studies reveal a unique structure composed of alternating penta-coordinated lead [PbO₅] and tetra-coordinated sulfur [SO₄] clusters. arxiv.org This arrangement highlights the complex bonding environment where lead is coordinated by both oxide and sulfate oxygen atoms.
| Crystallographic Property | Lanarkite (Pb₂O(SO₄)) Data | Reference |
|---|---|---|
| Crystal System | Monoclinic | mindat.orgle-comptoir-geologique.com |
| Class (H-M) | 2/m (Prismatic) | wikipedia.orgmindat.org |
| Space Group | C2/m (or B2/m) | wikipedia.orgmindat.org |
| Cell Parameters | a = 13.769 Å, b = 5.698 Å, c = 7.079 Å, β = 115.79° | mindat.org |
| Unit Cell Volume | 500.07 ų | mindat.org |
Historical Context and Evolution of Academic Inquiry into Basic Lead Sulfates
The study of basic lead sulfates began with mineralogical discovery and classification in the 19th century. Lanarkite was first described by F. S. Beudant in 1832, following its discovery at the Susanna Mine in Leadhills, Scotland. mindat.org For much of its history, lanarkite remained primarily of interest to mineralogists as a rare secondary mineral found in lead deposits. le-comptoir-geologique.com
Academic inquiry evolved from simple description to more detailed structural analysis throughout the 20th century, aided by the development of techniques like X-ray diffraction. These studies confirmed its monoclinic structure and established its relationship to other minerals. mindat.org The broader class of basic lead sulfates was also recognized for its industrial relevance, particularly in the composition of the paste used for lead-acid battery plates. wikipedia.orgtaylorandfrancis.com
A significant resurgence in academic interest occurred in 2023 when researchers from Korea reported using lanarkite as a key precursor in the synthesis of a material named LK-99. wikipedia.orglanarkite.comwikipedia.org This material was initially claimed to exhibit room-temperature, ambient-pressure superconductivity, launching a global wave of intense research and scrutiny into lanarkite's synthesis and properties. wikipedia.orgmdpi.com This event marked a pivotal shift in the study of lead oxide sulfates, moving them from a niche topic in mineralogy and battery science to the forefront of advanced materials research.
Theoretical Frameworks for Understanding Complex Oxide-Hydroxide-Sulfate Stoichiometry
The existence of numerous basic lead salts with varying compositions, such as PbSO₄·nPbO, points to a complex interplay of thermodynamic and structural factors. wikipedia.org Understanding the stoichiometry of compounds containing multiple anionic species like oxide (O²⁻), hydroxide (OH⁻), and sulfate (SO₄²⁻) requires sophisticated theoretical frameworks.
The principles governing these structures can be partially understood through concepts applied to other complex minerals. For instance, the idea of anion-centered polyhedra, where a cation's coordination environment is defined by different anions, is a useful model. dokumen.pub In the case of lanarkite (Pb₂O(SO₄)), the structure is not a simple mixture but an ordered arrangement of Pb²⁺, O²⁻, and SO₄²⁻ ions. arxiv.org
Computational studies using Density Functional Theory (DFT) have provided significant insights. arxiv.orgmdpi.com These theoretical models explain the stability of the lanarkite structure through its unique arrangement of [PbO₅] and [SO₄] clusters. arxiv.org The lead atoms are penta-coordinated, bonding to oxygen atoms from both the oxide and sulfate groups, while the sulfur remains in its typical tetrahedral coordination with four oxygen atoms. This framework helps to explain why a specific 2:1:1 ratio of Pb:O:SO₄ is stable. The concept of off-stoichiometry, where a range of compositions can be stabilized through defects and local arrangements of ions, is a framework used to understand systems like iron oxides and may also apply to the broader family of basic lead salts. mpie.de
Significance in Advanced Materials Science and Environmental Geochemistry Research
The importance of lead hydroxide oxide sulfate and related compounds spans two distinct and significant scientific fields.
Advanced Materials Science: The primary significance in modern materials science stems from lanarkite's role as an essential ingredient for synthesizing the apatite-structure material LK-99. wikipedia.orgmdpi.com The synthesis involves reacting lanarkite (Pb₂(SO₄)O) with copper(I) phosphide (B1233454) (Cu₃P) at high temperatures. wikipedia.org This has driven research into the controlled synthesis and purification of lanarkite itself. Beyond its use as a precursor, theoretical studies have investigated the intrinsic properties of lanarkite. These studies calculate an indirect band gap of approximately 2.9 to 4.83 eV, indicating it is a semiconductor. arxiv.orgmdpi.com This property suggests potential for new technological applications, moving it beyond its historical uses. Additionally, basic lead sulfates have long been a component in the manufacturing of active paste for lead-acid batteries. wikipedia.orgontosight.ai
Environmental Geochemistry: In the field of environmental geochemistry, lanarkite is significant as a secondary mineral. It forms in the oxidation zones of lead ore deposits, typically from the chemical alteration of galena (lead sulfide (B99878), PbS) under basic conditions. webmineral.commindat.orgle-comptoir-geologique.com The presence of lanarkite, along with other secondary lead minerals like anglesite (PbSO₄) and cerussite (PbCO₃), provides crucial information about the geochemical environment and weathering processes of ore bodies. usgs.govusgs.gov The formation of these relatively insoluble basic sulfates plays a key role in the environmental fate and mobility of lead. By sequestering lead into a stable, solid mineral phase, their formation can limit the dispersal of lead into groundwater and surrounding soils, a critical factor in assessing and managing contamination at current and former mining sites. usgs.gov
Properties
CAS No. |
11083-39-9 |
|---|---|
Molecular Formula |
Pb4(OH)2O2(SO4) |
Molecular Weight |
990.87 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of Formation
Controlled Precipitation and Coprecipitation Techniques for Crystalline Phase Generation
The generation of crystalline lead hydroxide (B78521) oxide sulfate (B86663) via precipitation techniques hinges on the precise control of solution chemistry to direct the nucleation and subsequent growth of the desired phase. This method involves the reaction of soluble lead precursors with a sulfate source under controlled pH conditions.
Influence of Solution Chemistry (pH, Ionic Strength, Precursor Concentration) on Nucleation and Growth
The chemical environment of the reaction medium plays a pivotal role in the synthesis of lead hydroxide oxide sulfate. The pH of the solution is a critical parameter, as it dictates the speciation of lead and hydroxide ions in the solution. The formation of lead hydroxide species is favored at a pH between 8.0 and 8.5 waterspecialists.biz. However, at pH values above 8.5, the solubility of lead hydroxides increases, which can inhibit the formation of the desired compound waterspecialists.biz. The careful adjustment and maintenance of pH within an optimal range are therefore essential for successful synthesis.
The concentration of lead and sulfate precursors also significantly influences the nucleation and growth processes. Higher precursor concentrations can lead to rapid precipitation, potentially resulting in amorphous or poorly crystalline products. Conversely, lower concentrations favor slower, more controlled growth, which is conducive to the formation of well-defined crystalline structures. The ionic strength of the solution, manipulated through the addition of inert salts, can also affect the activity of the reacting species and, consequently, the kinetics of precipitation.
Table 1: Influence of pH on Lead Hydroxide Precipitation
| pH Range | Observation | Reference |
| 8.0 - 8.5 | Optimal for lead hydroxide precipitation | waterspecialists.biz |
| > 8.5 | Increased solubility of lead hydroxides | waterspecialists.biz |
| 9 - 11 | High removal efficiency of Pb(II) as hydroxide | sciforschenonline.org |
Kinetics of Precipitation and Ostwald Ripening Phenomena
The formation of this compound through precipitation is a dynamic process governed by specific kinetic factors. The initial stage involves the rapid formation of small, often amorphous, nuclei. Over time, these nuclei grow into larger crystals. This growth can be influenced by a phenomenon known as Ostwald ripening, where larger, more energetically stable particles grow at the expense of smaller, less stable ones that dissolve back into the solution nih.govwikipedia.org. This process is crucial in determining the final particle size distribution and morphology of the synthesized material. The rate of Ostwald ripening can be influenced by factors such as temperature, solvent, and the presence of stabilizing agents. Understanding and controlling these kinetic factors are key to achieving a product with desired crystalline properties nih.gov.
Hydrothermal and Solvothermal Synthesis for Morphological Control and Crystallinity
Hydrothermal and solvothermal methods offer excellent control over the crystallinity, morphology, and phase purity of this compound. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.
Temperature and Pressure Effects on Phase Purity and Crystal Habit
Temperature and pressure are the primary variables in hydrothermal and solvothermal synthesis that dictate the final product's characteristics. Increased temperature generally enhances the solubility of the precursors and accelerates the reaction kinetics, leading to the formation of more crystalline products. The pressure within the autoclave also plays a crucial role in controlling the solvent properties and, consequently, the reaction pathway. By carefully tuning the temperature and pressure, it is possible to selectively crystallize the desired this compound phase while minimizing the formation of impurities. The crystal habit, or the external shape of the crystals, can also be tailored by manipulating these parameters.
Role of Mineralizers and Reaction Modifiers
Mineralizers are chemical compounds added to the reaction mixture in hydrothermal and solvothermal synthesis to facilitate the dissolution and recrystallization of the reactants, thereby promoting the growth of high-quality crystals. In the synthesis of this compound, mineralizers can influence the reaction rate and the morphology of the final product. The choice of mineralizer and its concentration can significantly impact the phase purity and crystal size. Reaction modifiers, such as surfactants or capping agents, can be employed to control the particle size and shape by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions.
Solid-State Reactions and Mechanochemical Activation for Bulk Synthesis
Solid-state reactions provide a direct route for the bulk synthesis of this compound. This method typically involves the intimate mixing of solid precursors, such as lead(II) oxide and lead(II) sulfate, followed by heating at elevated temperatures to induce a chemical reaction. The reaction proceeds through the diffusion of ions at the interfaces of the solid particles.
Mechanochemical activation is a variation of the solid-state method where mechanical energy, typically through high-energy ball milling, is used to initiate or accelerate the chemical reaction. This technique can lead to the formation of the desired product at lower temperatures and in shorter reaction times compared to conventional solid-state synthesis. The intense mechanical forces during milling can create defects and increase the surface area of the reactants, thereby enhancing their reactivity. While specific research on the mechanochemical synthesis of this compound is limited, this method has been successfully applied to produce other lead compounds and complex oxides, suggesting its potential for the efficient and solvent-free production of this compound rsc.org.
Growth Mechanisms from Precursors: Epitaxial Growth, Topotactic Transformations, and Dissolution-Recrystallization Processes
The formation of this compound crystals from precursor materials is a multifaceted process that can proceed through several distinct mechanisms. These mechanisms dictate the final morphology, crystal structure, and purity of the product.
Epitaxial Growth:
Epitaxial growth refers to the ordered growth of a crystalline layer on a substrate, where the orientation of the grown layer is determined by the crystal structure of the substrate. While direct evidence for the epitaxial growth of this compound is not extensively documented in the reviewed literature, the principles of epitaxy can be applied to understand its potential formation on related lead compounds. For instance, in systems like lead sulfide (B99878) (PbS), twin-like epitaxy has been observed on various substrates, where the orientation of the PbS film is influenced by the substrate's crystallographic orientation. This suggests that if this compound were to form on a crystalline precursor, such as lead sulfate or lead oxide, a similar epitaxial relationship could exist, leading to oriented crystal growth. The lattice parameters and surface energy of the precursor would be critical factors in determining the feasibility and nature of such epitaxial growth.
Topotactic Transformations:
Dissolution-Recrystallization Processes:
The dissolution-recrystallization mechanism is a common pathway for the formation of lead sulfate and related basic sulfates. acs.orgnih.gov This process involves the dissolution of a precursor material, followed by the precipitation and growth of the final product from the supersaturated solution. google.com In the context of this compound synthesis, a precursor such as lead oxide or lead sulfate would first dissolve in the reaction medium. acs.orgnih.gov The subsequent nucleation and growth of this compound would then occur as the solution becomes supersaturated with respect to this compound. acs.orgnih.gov
This process is particularly relevant in the recycling of lead-acid batteries, where lead sulfate is a major component of the spent paste. researchgate.netresearchgate.net The dissolution of lead sulfate can be facilitated in various aqueous solutions, and subsequent precipitation can be controlled to yield specific basic lead sulfates. researchgate.netresearchgate.net The kinetics of dissolution and recrystallization are influenced by factors such as temperature, pH, and the presence of complexing agents. For instance, in alkaline solutions, lead compounds can dissolve to form plumbite ions, which can then recrystallize into various lead oxides and hydroxides upon changes in conditions. upb.ro The morphology and particle size of the final product are highly dependent on the nucleation and growth rates during the recrystallization step. acs.orgnih.gov
Table 1: Comparison of Growth Mechanisms for this compound
| Growth Mechanism | Description | Key Influencing Factors | Potential Precursors |
| Epitaxial Growth | Ordered growth of a crystalline layer on a substrate with a defined orientation. | Substrate crystal structure, lattice mismatch, surface energy, temperature. | Lead Sulfate, Lead Oxide |
| Topotactic Transformations | Solid-state transformation with a specific crystallographic relationship between parent and product. | Structural similarity between precursor and product, reaction temperature, pressure. | Lead Oxide, Lead Hydroxide |
| Dissolution-Recrystallization | Dissolution of a precursor followed by nucleation and growth of the product from a supersaturated solution. | Solvent, temperature, pH, concentration of reactants, presence of additives. | Lead Sulfate, Lead Oxide |
Development of Novel Green Synthesis Routes
In recent years, there has been a significant push towards the development of environmentally friendly "green" synthesis methods for various inorganic compounds, including those of lead. frontiersin.orgsemanticscholar.org These methods aim to reduce the use of hazardous reagents, minimize energy consumption, and utilize renewable resources.
One of the most promising green synthesis approaches involves the use of plant extracts. frontiersin.orgsemanticscholar.org Various biomolecules present in plant extracts, such as polyphenols, flavonoids, and alkaloids, can act as reducing and capping agents in the synthesis of nanoparticles. nih.govacs.orgmdpi.com For instance, the green synthesis of lead oxide (PbO) and lead sulfide (PbS) nanoparticles has been successfully demonstrated using extracts from plants like Mangifera indica and Zingiber officinale. frontiersin.orgsemanticscholar.org
The general mechanism for the green synthesis of lead-containing nanoparticles using plant extracts can be summarized as follows:
Reduction of Lead Ions: Biomolecules in the plant extract reduce lead ions (Pb²⁺) from a lead salt precursor to lead nanoparticles (Pb⁰) or lead oxide nanoparticles. frontiersin.org
Capping and Stabilization: The same or other biomolecules in the extract then adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth. oup.com This capping action is crucial for obtaining stable and well-dispersed nanoparticles. oup.com
The specific phytochemicals involved and their concentrations in the plant extract play a critical role in determining the size, shape, and stability of the synthesized nanoparticles. acs.orgmdpi.com This approach offers a simple, cost-effective, and eco-friendly alternative to conventional chemical synthesis methods. While the direct synthesis of this compound using this method has not been extensively reported, the principles established for lead oxide and lead sulfide suggest its feasibility. By carefully selecting the plant extract and controlling the reaction conditions, it may be possible to direct the synthesis towards the desired basic lead sulfate.
Table 2: Examples of Plant Extracts Used in the Green Synthesis of Lead-Containing Nanoparticles
| Plant Species | Precursor Used | Type of Nanoparticle Synthesized | Key Biomolecules Implicated |
| Mangifera indica (Mango) | Lead(II) chloride | Lead Oxide (PbO) | Polyphenols, Flavonoids |
| Zingiber officinale (Ginger) | Lead(II) sulfate | Lead Nanoparticles | Not specified |
In-depth Analysis of this compound Remains Elusive Due to Scarcity of Scientific Data
A comprehensive review of publicly available scientific literature reveals a significant lack of detailed structural and microstructural data for the chemical compound "this compound," identified with the CAS number 11083-39-9. Despite extensive searches for advanced analytical information, specific research findings on its atomic arrangement, crystalline defects, and molecular bonding, as requested, could not be obtained.
The intended article, focusing on an "Advanced Structural and Microstructural Elucidation" of this compound, was structured to present a deep dive into its scientific characterization. This included sections on single-crystal and powder X-ray diffraction (XRD), Rietveld refinement, analysis of crystalline defects, electron microscopy (TEM, HRTEM, STEM), and vibrational spectroscopy (Infrared and Raman). However, the execution of this detailed analysis is impeded by the absence of published research dedicated to these specific properties of the compound.
Initial investigations often led to basic chemical identifiers and supplier information. Further targeted searches for crystallographic data from techniques such as single-crystal and powder XRD, which are fundamental for determining atomic arrangements, yielded no specific studies or datasets for this compound. Consequently, information regarding its crystal system, space group, and unit cell parameters remains unelucidated in the available literature. This absence of foundational XRD data naturally precludes any discussion on more advanced analyses like Rietveld refinement for phase quantification or the study of crystalline defects and disorder.
Similarly, the exploration of the compound's microstructure through advanced electron microscopy techniques proved fruitless. There is no accessible research detailing the morphological analysis of its nanoparticles or aggregates, nor the identification of microstructural features such as grain boundaries, stacking faults, or dislocation networks using Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), or Scanning Transmission Electron Microscopy (STEM).
Furthermore, investigations into the molecular bonding and functional groups of this compound through vibrational spectroscopy were also met with a lack of specific findings. No dedicated Infrared (IR) or Raman spectroscopy studies for this particular compound appear to be available in the public domain, preventing an analysis of its characteristic vibrational modes.
Advanced Structural and Microstructural Elucidation
Vibrational Spectroscopic Investigations (Infrared and Raman Spectroscopy) for Molecular Bonding and Functional Group Identification
Deconvolution of Spectra for Anion Coordination and Hydroxyl Group Vibrations
Deconvolution of the complex spectral envelopes in the sulfate (B86663) stretching region (typically 900-1200 cm⁻¹) allows for the precise identification of these split peaks. For instance, in situ Raman spectroscopy has been used to identify the symmetric stretching vibration of the sulfate group in various lead compounds. A band observed around 961 cm⁻¹ can be attributed to a basic lead sulfate phase like 3PbO·PbSO₄·H₂O, while a shift to 976 cm⁻¹ indicates the formation of PbO·PbSO₄ at higher temperatures. scispace.com
Similarly, the hydroxyl group vibrations are highly informative. The position of the O-H stretching band, typically found in the 3400-3700 cm⁻¹ region, is sensitive to its local environment, particularly hydrogen bonding. Analysis of the hydroxyl stretching bands in the Raman spectra of related basic lead sulfate-carbonate minerals has been used to estimate hydrogen bond distances, which range from 2.783 to 2.916 Å. researchgate.net The width of these bands can also provide qualitative information about the degree of disorder or the range of hydrogen bond strengths within the structure. researchgate.net
Table 1: Representative Vibrational Modes for Lead Sulfate Species This table presents typical vibrational frequencies observed for sulfate and hydroxyl groups in related lead compounds. The exact positions for lead hydroxide (B78521) oxide sulfate can vary based on specific stoichiometry and crystalline form.
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound Context |
|---|---|---|---|
| SO₄²⁻ Symmetric Stretch (ν₁) | ~976 | Raman | PbO·PbSO₄ |
| SO₄²⁻ Symmetric Stretch (ν₁) | ~961 | Raman | 3PbO·PbSO₄·H₂O |
| OH⁻ Stretch | 3400 - 3600 | Raman/FTIR | Leadhillite (Polymorphs) |
In Situ Spectroscopic Monitoring of Phase Transformations
The ability to monitor chemical and structural changes in real-time is critical for understanding the mechanisms of formation and degradation of lead hydroxide oxide sulfate. In situ spectroscopic techniques, particularly Raman and FTIR spectroscopy, are invaluable for tracking these phase transformations under relevant conditions, such as during electrochemical processes in lead-acid batteries. scispace.comosti.gov
During the operation of lead-acid batteries, complex sequences of dissolution, precipitation, and solid-state transformation occur at the electrode surfaces. In situ laser Raman spectroscopy can distinguish between different lead sulfate and oxide phases as they form or convert. scispace.com For example, studies have observed the transformation of 3PbO·PbSO₄·H₂O to PbO·PbSO₄ and subsequently to PbSO₄ under varying temperature and potential conditions. scispace.com This real-time monitoring provides direct evidence of reaction pathways and the stability of intermediate phases like this compound, which would be difficult to capture with ex situ methods alone. osti.govresearchgate.net These techniques are crucial for elucidating reaction kinetics and understanding the mechanisms that impact material performance and longevity. energy.govstanford.edu
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Composition
XAS and XPS are powerful, element-specific techniques that provide detailed information about the electronic state and local chemical environment of atoms within a material. wikipedia.orgresearchgate.net They are particularly useful for characterizing the lead atoms in this compound.
Determination of Lead Oxidation States and Local Coordination Environments
X-ray Absorption Near Edge Structure (XANES) spectroscopy, a part of XAS, is highly sensitive to the formal oxidation state of the absorbing atom. quora.comxrayabsorption.org The energy of the absorption edge shifts to higher values as the oxidation state increases. iucr.org For lead compounds, the Pb L₃-edge XANES spectrum can be used to confirm the +2 oxidation state of lead in this compound, distinguishing it from Pb(IV) species like PbO₂. acs.org The features in the XANES region are also shaped by the local coordination geometry (e.g., bond angles and distances) of the lead atoms. xrayabsorption.org
Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative information about the local atomic structure. By analyzing the oscillations past the absorption edge, it is possible to determine the types of neighboring atoms, their distances from the central lead atom, and their coordination numbers. This allows for a precise description of the Pb-O and Pb-S coordination shells within the this compound structure.
XPS provides complementary information from the surface of the material (typically the top 5-10 nm). wikipedia.org The binding energy of core-level electrons, such as the Pb 4f electrons, is sensitive to the chemical state. xpsfitting.com For lead compounds, the Pb 4f₇/₂ peak for Pb(II) species in oxides and sulfates typically appears in the range of 138-139 eV. xpsfitting.comresearchgate.netthermofisher.com Deconvolution of the Pb 4f and O 1s spectra can differentiate between lead bonded to oxide, hydroxide, and sulfate groups. thermofisher.com
Table 2: Typical XPS Binding Energies for Lead Species Charge referencing is critical for accurate interpretation. Values are typically referenced to the adventitious C 1s peak at 284.8 eV.
| Species | Core Level | Binding Energy (eV) |
|---|---|---|
| Pb(II) Oxide/Sulfate | Pb 4f₇/₂ | 138.1 - 139.3 |
| Pb(IV) Oxide (PbO₂) | Pb 4f₇/₂ | ~137.8 |
| Metallic Lead (Pb⁰) | Pb 4f₇/₂ | ~136.9 |
| Sulfate (SO₄²⁻) | S 2p | ~168.5 - 169.5 |
| Hydroxide (OH⁻) | O 1s | ~531.0 - 532.0 |
| Oxide (O²⁻) | O 1s | ~529.0 - 530.0 |
Quantification of Surface Adsorption and Interfacial Reactions
Because of its surface sensitivity, XPS is an ideal tool for studying surface phenomena such as the adsorption of ions and molecules, as well as interfacial reactions. acs.orgcardiff.ac.uk The surface of this compound can interact with atmospheric gases or species in an aqueous environment. XPS can identify and quantify these adsorbed species. researchgate.net For example, analysis of the C 1s and O 1s regions can reveal the presence of adsorbed carbonates or water molecules. By monitoring changes in the elemental composition and chemical states at the surface as a function of environmental exposure, XPS provides critical insights into the reactivity and stability of the compound's surface. cardiff.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments in crystalline and amorphous materials. nih.gov It is element-specific and provides information on coordination, chemical bonding, and structural disorder that is complementary to diffraction and other spectroscopic methods. acs.orgnih.gov For this compound, ²⁰⁷Pb and ¹H NMR are the most relevant nuclei.
The ²⁰⁷Pb nucleus (a spin-1/2 nucleus) has a very wide chemical shift range, making it extremely sensitive to its local chemical environment. researchgate.netacs.org The isotropic chemical shift is influenced by factors such as coordination number, the nature of the neighboring atoms (O, S), and Pb-O bond lengths. researchgate.nettudelft.nl Different crystallographic sites for lead within the same structure can often be resolved as distinct signals in the NMR spectrum. tudelft.nl The chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, provides further detailed information about the symmetry of the local electronic environment around the lead nucleus. scholaris.ca
¹H NMR can be used to probe the hydroxyl groups. While ¹H NMR in solids is often complicated by strong dipolar couplings, modern techniques can provide high-resolution spectra. nih.gov The ¹H chemical shift is sensitive to the proton's local environment, particularly hydrogen bonding, allowing for the characterization of the O-H···O linkages within the structure.
Neutron Diffraction for Light Atom (Hydrogen) Localization
While X-ray diffraction is the standard method for determining crystal structures, it is relatively insensitive to light atoms, especially hydrogen, in the presence of heavy atoms like lead. wikipedia.org This is because X-rays are scattered by electrons, and lead (with 82 electrons) scatters X-rays far more strongly than hydrogen (with 1 electron).
Neutron diffraction overcomes this limitation. wikipedia.org Neutrons are scattered by atomic nuclei, and the scattering strength (or scattering length) does not scale with atomic number in a simple way. wikipedia.org Crucially, the scattering length of hydrogen (or its isotope deuterium, which is often used to reduce incoherent scattering) is significant and comparable to that of other elements like lead and oxygen. wikipedia.org This makes neutron diffraction the definitive technique for precisely locating hydrogen atoms within a crystal structure. researchgate.netresearchgate.net By performing neutron powder diffraction experiments, it is possible to determine the exact positions of the protons in the hydroxyl groups of this compound, defining the geometry of the O-H bonds and the details of the hydrogen-bonding network. researchgate.net This information is fundamental to a complete and accurate description of the crystal structure.
Thermodynamic Stability, Reaction Kinetics, and Interfacial Phenomena
Phase Equilibria and Thermodynamic Modeling of Complex Pb-O-H-S Systems
The stability of lead hydroxide (B78521) oxide sulfate (B86663) is best understood by examining the phase equilibria within the lead-oxygen-hydrogen-sulfur (Pb-O-H-S) system. This complex system includes numerous solid phases, such as lead sulfate (PbSO₄), various lead oxides (e.g., PbO), lead hydroxide (Pb(OH)₂), and a range of basic lead sulfates (PbSO₄·nPbO). wikipedia.org The mineral lanarkite, with the formula Pb₂(SO₄)O, is a naturally occurring example of a lead oxide sulfate. museum.waleswikipedia.org Thermodynamic modeling, often employing methodologies like CALPHAD (Calculation of Phase Diagrams), is used to predict phase equilibria in such multi-component systems. researchgate.net These models account for the Gibbs free energy of each potential phase to determine the most stable assemblage under given conditions of temperature, pressure, and composition.
The solubility of lead hydroxide oxide sulfate compounds in aqueous solutions is fundamentally low. While specific solubility product constants (Ksp) for many basic lead sulfates are not as commonly tabulated as for simpler salts, they can be determined experimentally or estimated through thermodynamic modeling. For context, the Ksp of the parent compound, lead(II) sulfate (PbSO₄), is approximately 2.13 x 10⁻⁸ at 20°C. wikipedia.org
The dissolution equilibrium for a generic lead oxide sulfate like lanarkite (PbSO₄·PbO) can be described, and its solubility constant can be evaluated based on reactions in acidic solutions. researchgate.net The reaction is shown below:
PbO·PbSO₄(s) + 2H⁺(aq) ⇌ 2Pb²⁺(aq) + SO₄²⁻(aq) + H₂O(l) researchgate.net
In realistic solutions, particularly at higher concentrations, the activities of the dissolved ions, rather than their molar concentrations, must be used. Activity coefficients, which deviate from unity in non-ideal solutions, are crucial for accurate predictions. Thermodynamic databases often utilize the Pitzer equations to calculate these activity coefficients for aqueous species, providing a more precise model of solubility behavior in complex electrolyte solutions. researchgate.net
| Compound Name | Formula | Ksp Value | Temperature (°C) |
| Lead(II) sulfate | PbSO₄ | 2.13 x 10⁻⁸ | 20 |
| Lead(II) carbonate | PbCO₃ | 7.40 x 10⁻¹⁴ | 25 |
Eh-pH (Pourbaix) diagrams are powerful tools for visualizing the thermodynamic stability of different species in aqueous electrochemical systems. univ-ovidius.ro For the Pb-O-H-S system, such a diagram maps the stability fields of various solid and aqueous lead and sulfur species as a function of redox potential (Eh) and pH. researchgate.netresearchgate.net
While a complete Eh-pH diagram for the entire complex system is intricate, the stability regions for basic lead sulfates can be inferred from the principles governing the simpler Pb-H₂O and S-H₂O systems. univ-ovidius.roresearchgate.net this compound minerals, such as lanarkite, are known to form under alkaline conditions. le-comptoir-geologique.com Their stability field on an Eh-pH diagram would therefore lie in the alkaline pH range, bounded by the stability fields of simpler compounds like anglesite (PbSO₄) and lead oxides or hydroxides. The construction of these diagrams requires standard Gibbs free energy of formation data for all relevant species, including Pb²⁺, PbSO₄(s), PbO(s), Pb(OH)₂(s), various aqueous lead-hydroxy complexes (e.g., [Pb(OH)₃]⁻), and sulfur species (SO₄²⁻, HSO₄⁻, etc.). researchgate.net
Dissolution and Precipitation Kinetics in Aqueous and Non-Aqueous Media
While thermodynamics predicts whether a reaction is favorable, kinetics determines its rate. The dissolution and precipitation of this compound are critical processes, for instance, in the charge-discharge cycles of lead-acid batteries and in the environmental fate of lead minerals. wisconsin.eduresearchgate.net
The rate of dissolution or precipitation is governed by one or more rate-limiting steps. These steps can be broadly categorized as mass transport of reactants or products to or from the mineral surface, or the chemical reaction at the surface itself. researchgate.netsemanticscholar.org
Surface Area: The rate of heterogeneous reactions is directly proportional to the available interfacial surface area. Finer particles of this compound will dissolve or precipitate faster than larger crystals.
Chemical Reaction Control: When mass transport is rapid (e.g., with vigorous stirring), the rate is limited by the speed of the chemical reactions at the solid surface, such as adsorption, bond-breaking, or desorption. The oxidation of PbSO₄ to lead dioxide, for example, is believed to be limited by the charge-transfer process at the surface. researchgate.net
Kinetic studies on the dissolution of lead from oxide ores have determined that the process can be controlled by diffusion through a fluid film or by the surface chemical reaction, with activation energies providing insight into the dominant mechanism. semanticscholar.org
| Process | Rate-Controlling Step | Activation Energy (Ea) |
| Lead Oxide Ore Dissolution (in HNO₃) | Diffusion through fluid film | 7.71 kJ/mol |
| Lead Oxide Ore Dissolution (in HCl, initial) | Surface chemical reaction | 60.94 kJ/mol |
| Lead Oxide Ore Dissolution (in HCl, later) | Fluid film diffusion | 28.24 kJ/mol |
The dissolution of sparingly soluble salts like this compound can be significantly enhanced by the presence of ligands or complexing agents. These are molecules or ions that form stable, soluble complexes with the lead(II) cation (Pb²⁺), thereby shifting the dissolution equilibrium.
A prominent example is the dissolution in alkaline solutions. Concentrated alkali solutions containing sodium hydroxide (NaOH) can dissolve lead sulfate and related oxide-sulfate pastes by forming the soluble tetrahydroxidoplumbate(II) complex, [Pb(OH)₄]²⁻. wikipedia.orgupb.rosciencemadness.org This principle is fundamental to certain hydrometallurgical recycling processes for lead-acid batteries. upb.ro
Other effective complexing agents include acetate (B1210297) and tartrate ions, which form soluble lead complexes. nih.gov The reaction with ammonium (B1175870) acetate, for instance, increases the solubility of lead sulfate. The ability of these agents to sequester Pb²⁺ ions from the solution effectively pulls the solid into the dissolved state.
Solid-State Transformation Pathways and Recrystallization Mechanisms
This compound can undergo transformations in the solid state, driven by changes in temperature, pressure, or chemical environment. These transformations involve the rearrangement of atoms and ions within the crystal lattice to form a new, more stable phase.
One of the most studied transformations is thermal decomposition. For example, lead oxide sulfate (PbSO₄·PbO) undergoes thermal decomposition to produce lead(II) oxide (PbO) at elevated temperatures. scirp.orgscirp.org Similarly, lead sulfate (PbSO₄) itself decomposes to PbO and sulfur trioxide (SO₃) gas above 1000°C. wikipedia.org
Chemical conversion represents another significant transformation pathway. A less soluble compound can be transformed into a more soluble one, or vice-versa, by reacting it with a solution containing appropriate ions. For instance, the solid-state conversion of relatively insoluble lead sulfate to the even more insoluble lead carbonate (PbCO₃) can be achieved by treatment with a sodium carbonate solution. sciencemadness.org This is a recrystallization process driven by the difference in solubility products. In geological settings, lanarkite can alter to other secondary minerals like cerussite (PbCO₃) or leadhillite (Pb₄SO₄(CO₃)₂(OH)₂), representing natural solid-state transformations. mingen.hk
Thermal Decomposition Pathways and Analysis (Thermogravimetric Analysis Coupled with Evolved Gas Analysis)
Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) is a powerful technique for elucidating the thermal decomposition pathways of a compound. ias.ac.inamericanlaboratory.comresearchgate.neteag.comeag.com This method provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the gaseous species evolved during decomposition. ias.ac.inamericanlaboratory.comeag.comeag.com
For a compound like this compound, a hypothetical thermal decomposition might proceed in stages, involving the loss of water from the hydroxide groups, followed by the decomposition of the sulfate and oxide components at higher temperatures. The expected evolved gases would likely include water vapor (H₂O), sulfur dioxide (SO₂), and possibly oxygen (O₂).
A study on the related compound, lead oxide sulfate (PbSO₄·PbO), indicated a two-stage decomposition process occurring in the temperature range of 886°C to 1142°C, with the final solid product being lead(II) oxide (PbO). However, this study did not include an analysis of the evolved gases.
Table 1: Hypothetical Thermal Decomposition Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Evolved Gas Species (Hypothetical) | Solid Residue |
|---|---|---|---|
| 100 - 250 | Data not available | H₂O | Lead oxide sulfate |
| > 800 | Data not available | SO₂, O₂ | Lead(II) oxide (PbO) |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.
Phase Transitions Induced by Pressure, Temperature, or Chemical Environment
Phase transitions are changes in the physical state or crystal structure of a compound induced by external factors such as pressure, temperature, or the surrounding chemical environment. Techniques like high-pressure X-ray diffraction (HPXRD) and in-situ temperature-dependent XRD are crucial for studying these transformations. github.iomdpi.comexcillum.comresearchgate.netsandia.gov
No specific studies on the phase transitions of this compound were found in the reviewed literature. It is known that changes in pH can influence the structure and stability of related lead compounds. rsc.orgresearchgate.netresearchgate.net For instance, variations in pH in aqueous solutions containing lead and nitrate (B79036) ions can lead to the formation of different lead-hydroxide cluster cations. rsc.org However, the specific effects of pressure, temperature, and chemical environment on the crystal structure of this compound remain an area for future research.
Surface Chemistry and Adsorption Phenomena
The surface chemistry of a compound governs its interaction with the surrounding environment, including its ability to adsorb ions and molecules. This is a critical aspect for applications in areas such as catalysis, sensing, and environmental remediation.
Interaction with Aqueous Ions and Organic Molecules
The surface of this compound is expected to have active sites that can interact with various species in an aqueous solution. The presence of hydroxide, oxide, and sulfate groups would likely lead to complex adsorption behavior.
Studies on other lead-containing materials have shown that they can adsorb heavy metal ions from aqueous solutions. chemistrymag.orgmdpi.comnih.govnih.gov The efficiency of this adsorption is often dependent on factors such as pH, the initial concentration of the ions, and the nature of the adsorbent. researchgate.netchemistrymag.orgnih.gov Similarly, the interaction with organic molecules, such as organic dyes, has been investigated for various metal oxides, with adsorption kinetics and isotherms providing insights into the adsorption mechanism. acs.orghbku.edu.qarcsi.scienceresearchgate.net
However, specific research detailing the interaction of this compound with aqueous ions and organic molecules is not available. To characterize this behavior, studies involving batch adsorption experiments to determine adsorption isotherms (e.g., Langmuir and Freundlich models) and kinetics (e.g., pseudo-first-order and pseudo-second-order models) would be necessary. nih.govnih.govhbku.edu.qa
Surface Energy and Wettability Studies
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It influences properties such as wettability, which is the ability of a liquid to maintain contact with a solid surface. ossila.comsurface-tension.org Wettability is often characterized by measuring the contact angle of a liquid droplet on the solid surface. surface-tension.orgcuni.czresearchgate.netjsta.cl
There is no published data on the surface energy or wettability of this compound. For related materials, the wettability can be influenced by surface texturing and the nature of the liquid. mdpi.commdpi.comresearchgate.netnih.gov To determine these properties for this compound, contact angle measurements with various liquids of known surface tension would be required. From these measurements, the surface free energy could be calculated using different theoretical models. ossila.comcuni.czresearchgate.netjsta.cl
Table 2: Illustrative Table for Wettability Data
| Probing Liquid | Surface Tension (mN/m) | Contact Angle (θ) on this compound |
|---|---|---|
| Water | 72.8 | Data not available |
| Diiodomethane | 50.8 | Data not available |
| Ethylene Glycol | 48.0 | Data not available |
This table is for illustrative purposes only, as experimental data is not available.
Environmental Geochemistry and Biogeochemical Transformation Mechanisms
Environmental Occurrence and Formation Pathways in Contaminated Soils, Sediments, and Aqueous Systems
Lead hydroxide (B78521) oxide sulfate (B86663) typically forms in environments contaminated with lead, such as mining sites, smelter-impacted soils, and areas with lead-acid battery waste. Its genesis is a result of the oxidative weathering of primary lead sulfide (B99878) ores (e.g., galena, PbS) or the corrosion of metallic lead. In these settings, lead (Pb²⁺) is released into the surrounding environment where it can react with water, oxygen, and sulfate ions to form a variety of secondary minerals.
The formation of this complex salt is governed by specific geochemical parameters. Key factors influencing its precipitation include pH, redox potential (Eh), and the concentrations of lead and sulfate ions. In aqueous systems, dissolved lead concentrations are generally low in neutral to alkaline waters because lead readily combines with hydroxides, carbonates, and sulfates to form compounds with low solubility. usgs.gov The formation of lead hydroxide oxide sulfate is favored in oxidizing environments where both hydroxide and sulfate are available for reaction with lead ions. For instance, in mine drainage scenarios, the oxidation of sulfide minerals can produce acidic conditions and high sulfate concentrations, but subsequent neutralization by carbonate or silicate (B1173343) minerals can raise the pH, creating conditions suitable for the precipitation of complex hydroxy-sulfate minerals. wikipedia.org
The formation of secondary lead minerals like this compound is a primary mechanism for the natural attenuation and sequestration of lead in the environment. Due to its low solubility under many environmental conditions, its precipitation effectively immobilizes lead, reducing its bioavailability and toxicity. In contaminated soils, lead is often retained in the upper layers, particularly in soils with significant organic matter content or a pH above 5. epa.gov
However, this sequestration is not always permanent. The stability of this compound is dependent on the prevailing geochemical conditions. Changes in the environment, such as a decrease in pH (acidification), can lead to the dissolution of the mineral, remobilizing lead back into the soil solution or water column. gov.bc.ca For example, lead that has been adsorbed onto iron (III)-(oxy)hydroxides can be desorbed if the pH drops below 5. researchgate.net Therefore, while the formation of this compound is a critical sequestration process, its potential for remobilization under fluctuating environmental conditions poses a long-term risk.
Table 1: Factors Influencing Lead Sequestration and Mobilization
| Factor | Effect on Sequestration (Formation) | Effect on Mobilization (Dissolution) | References |
| pH | Favored at near-neutral to alkaline pH | Increased solubility and leaching under acidic conditions | gov.bc.ca, epa.gov, mdpi.com |
| Redox Potential (Eh) | Favored under oxidizing conditions | Reductive dissolution can occur under anaerobic conditions | epa.gov, usgs.gov |
| Sulfate Concentration | High sulfate promotes precipitation | Not a primary driver of dissolution | wikipedia.org |
| Organic Matter | Can adsorb Pb²⁺, promoting retention | Formation of soluble organic-lead complexes can enhance mobility | epa.gov, mdpi.com |
| Carbonates | Competes with sulfate/hydroxide, can form lead carbonates (cerussite) | Acidification dissolves carbonate minerals, releasing lead | usgs.gov |
Microorganisms play a significant, yet complex, role in the formation and dissolution of secondary lead minerals, including this compound. Microbial metabolic activities can alter the local geochemical environment, thereby influencing mineral precipitation and stability.
Formation:
pH and Eh Modification: Microorganisms, through processes like respiration and metabolism, can alter the local pH and redox conditions. For example, microbial sulfate reduction can increase alkalinity, favoring the precipitation of lead minerals. Conversely, sulfur-oxidizing bacteria can generate acidity, which might initially mobilize lead before it re-precipitates in a different form as the acid is neutralized. wikipedia.orgsustainability-directory.com
Nucleation Sites: Bacterial cell surfaces, which are often negatively charged, can attract and bind positively charged lead ions (Pb²⁺). These cell surfaces can then act as nucleation sites, promoting the precipitation of lead minerals. Extracellular polymeric substances (EPS) produced by bacteria also provide surfaces for metal binding and mineralization. researchgate.net
Dissolution:
Reductive Dissolution: Under anaerobic conditions, some microorganisms can use minerals as electron acceptors for respiration. For instance, iron-reducing bacteria can reductively dissolve iron (oxyhydr)oxides, which may have co-precipitated or adsorbed lead, leading to its release. gov.bc.ca
Acid Production: The production of organic acids or sulfuric acid by certain bacteria can lower the local pH, leading to the dissolution of acid-sensitive minerals like this compound. wikipedia.org
Transport and Fate in Geochemical Cycles
The transport of this compound and other secondary lead minerals is largely controlled by water movement and the physical and chemical properties of the surrounding medium. While lead is considered relatively immobile compared to other metals, certain mechanisms can facilitate its transport over significant distances. nih.gov
In aquatic environments, a significant portion of lead transport occurs via colloidal and particulate matter. tandfonline.comwikipedia.org Colloids are particles between 0.001 and 1 µm in diameter that can remain suspended in water. tandfonline.com Lead ions have a strong tendency to adsorb onto the surfaces of various natural colloids, such as:
Clay minerals
Iron and manganese oxyhydroxides
Organic matter (humic and fulvic acids) wikipedia.orgscispace.com
This association with mobile colloidal particles can significantly enhance the transport of lead in rivers, lakes, and groundwater, moving it far from its original source. scispace.comresearchgate.net The ratio of lead in suspended solids to dissolved lead can be as high as 27:1 in urban streams. gov.bc.ca The stability and mobility of these lead-bearing colloids are influenced by factors like water chemistry (ionic strength, pH) and flow velocity. scispace.com
In soils, this compound is generally retained within the soil matrix, limiting its vertical movement or leaching into groundwater. The primary mechanisms for retention include:
Precipitation: Formation of insoluble secondary minerals like this compound itself.
Adsorption: Binding of lead ions to soil components such as clays, organic matter, and metal oxides. mdpi.com
Leaching is generally not a significant process for lead under normal conditions. epa.gov However, the extent of retention versus leaching is highly dependent on soil properties. Soils with a higher content of organic matter (at least 5%) and a pH of 5 or above are particularly effective at retaining lead. epa.govmdpi.com Conversely, in acidic soils with low organic content, the potential for lead leaching increases. Increased ionic strength in the soil solution can also enhance leaching by promoting the movement of organic matter that has complexed with lead. mdpi.com
Table 2: Research Findings on Lead Transport and Retention
| Study Focus | Key Findings | Environmental Implication | References |
| Colloidal Transport | Lead strongly sorbs to inorganic (clays, iron oxides) and organic colloids, which act as transport vectors in aquatic systems. | Contaminant transport can be significantly underestimated if only dissolved phases are considered. | scispace.com, tandfonline.com, wikipedia.org |
| Soil Leaching | Lead retention is highest at neutral pH (pH 7). Leaching increases with increasing ionic strength and decreasing pH. | Acid rain or application of certain fertilizers could increase the risk of lead mobilization from contaminated soils. | mdpi.com |
| Aquatic Speciation | In surface waters, lead concentrations are controlled by exchange with sediments and the formation of complexes with sulfates, hydroxides, and carbonates. | The bioavailability and toxicity of lead are dependent on its chemical form, which is controlled by water chemistry. | gov.bc.ca |
Biogeochemical Cycling and Biomineralization Processes
The biogeochemical cycle of lead describes its movement through the Earth's spheres (atmosphere, hydrosphere, lithosphere, and biosphere). sustainability-directory.com While natural processes like volcanic eruptions and rock weathering contribute to this cycle, anthropogenic activities such as mining, smelting, and the historical use of leaded gasoline have drastically altered lead's distribution in the environment. wikipedia.orgnih.gov
Microbial-Mediated Transformations and Bioavailability
Direct research on the microbial-mediated transformation of crystalline this compound is not extensively documented in scientific literature. However, the biogeochemical cycling of lead is known to be influenced by microbial activities, which can either increase or decrease its mobility and bioavailability. Microorganisms can affect the stability of lead minerals through several mechanisms:
Acidification: Microbes can produce organic acids (e.g., citric, oxalic acid) that can chelate the Pb(II) ions and dissolve the mineral structure.
Sulfate Reduction: Under anaerobic conditions, sulfate-reducing bacteria (SRB) can reduce the sulfate component of the compound. This process can lead to the precipitation of highly insoluble lead sulfide (PbS), a process known as biomineralization, which effectively decreases lead bioavailability.
Bioaccumulation and Biosorption: Microbial biomass can sorb Pb(II) ions onto their cell surfaces or accumulate them intracellularly. While this removes lead from the aqueous phase, it can also represent a pathway for its entry into the food chain.
The bioavailability of lead from this compound is inherently low due to its poor water solubility. However, microbial activities that lead to its dissolution can transiently increase the concentration of bioavailable lead in the soil pore water. Conversely, transformations into more stable forms like lead sulfide or lead phosphates (if phosphate (B84403) is available) significantly reduce its bioavailability.
| Process | Mediating Microorganisms (Examples) | Geochemical Change | Effect on Pb Bioavailability |
|---|---|---|---|
| Acid-driven Dissolution | Acid-producing bacteria and fungi | Mineral dissolution, release of Pb²⁺ and SO₄²⁻ | Increase |
| Reductive Dissolution/Transformation | Sulfate-reducing bacteria (e.g., Desulfovibrio) | Transformation to PbS (Galena) | Decrease |
| Biosorption/Bioaccumulation | Various bacteria, algae, and fungi | Sequestration of Pb²⁺ onto/into biomass | Decrease (in aqueous phase) |
Enzymatic and Non-Enzymatic Redox Reactions
Lead primarily exists in the +2 oxidation state in environmental systems and is not subject to direct enzymatic or non-enzymatic redox reactions under typical soil and water conditions. The redox potential of the Pb(IV)/Pb(II) couple is very high, meaning the oxidation of Pb(II) is thermodynamically unfavorable in the environment.
However, the sulfate component of this compound can undergo redox transformations.
Enzymatic Reduction: As mentioned, sulfate-reducing bacteria can enzymatically reduce sulfate (SO₄²⁻) to sulfide (S²⁻) under anoxic conditions. This is a critical pathway for the transformation of the compound, leading to the formation of lead sulfide.
Non-Enzymatic Reactions: The Pb(II) ion itself is redox-stable. Non-enzymatic redox reactions involving this specific compound are unlikely to be a significant transformation pathway in the environment. The stability of the Pb(II) oxidation state dominates its geochemistry.
Transformation under Varying Redox Conditions and Interactions with Organic Matter
The stability of this compound is highly dependent on the redox potential (Eh) and pH of the surrounding environment.
Oxidizing Conditions: Under oxidizing (aerobic) conditions, this compound is relatively stable, particularly in sulfate-rich environments. Its persistence limits the aqueous concentration of lead.
Reducing Conditions: Under reducing (anaerobic) conditions, the compound is susceptible to transformation. The reduction of sulfate to sulfide by microbial activity is a dominant process. This leads to the dissolution of the original mineral and the subsequent precipitation of lead sulfide (PbS), which is significantly less soluble and thus less mobile.
Natural organic matter (NOM), such as humic and fulvic acids, plays a dual role in the transformation of lead compounds.
Complexation and Mobilization: Dissolved organic matter can form strong aqueous complexes with Pb(II) ions. This complexation can enhance the dissolution of this compound, thereby increasing the mobility of lead in the aqueous phase.
Sorption and Immobilization: Particulate or solid-phase organic matter can act as a sorbent for Pb(II) ions released from the mineral. This process can immobilize lead, reducing its transport potential. Organic matter can also act as an electron donor for microbial processes like sulfate reduction.
Mechanisms of Immobilization and Stabilization in Contaminated Site Remediation Technologies
The primary goal of remediation at lead-contaminated sites is to reduce the mobility and bioavailability of lead, thereby minimizing the risk to human health and the environment. Several technologies leverage geochemical principles to immobilize lead, including this compound.
Phosphate Amendments: The addition of phosphate-containing materials (e.g., phosphoric acid, rock phosphate) is a widely used and effective in-situ remediation strategy. Pb(II) reacts with phosphate to form highly insoluble and stable lead phosphate minerals, such as pyromorphites [Pb₅(PO₄)₃Cl/OH]. This reaction effectively sequesters lead from the more soluble sulfate and oxide forms. The transformation can be represented by the following reaction:
5Pb₃(OH)₂O(SO₄) + 9PO₄³⁻ + 3X⁻ → 3Pb₅(PO₄)₃X + 5SO₄²⁻ + 15OH⁻ (where X = Cl⁻ or OH⁻)
This process significantly reduces the leachability and bioaccessibility of lead.
Sorption to Amendments: Materials with high sorption capacities, such as biochar, clays, and iron oxides, are added to contaminated soils. These materials bind lead ions released from the dissolution of minerals like this compound, preventing their migration into groundwater or uptake by plants.
Induced Biomineralization: As discussed, stimulating the activity of sulfate-reducing bacteria in anaerobic environments can transform this compound into highly stable lead sulfide. This bioremediation approach creates a long-term sink for lead in the contaminated matrix.
| Technology | Mechanism | Resulting Lead Phase | Long-Term Stability |
|---|---|---|---|
| Phosphate Amendment | Precipitation/Mineral Transformation | Pyromorphites (e.g., Pb₅(PO₄)₃Cl) | Very High |
| Sorption-based Stabilization | Adsorption, Surface Complexation | Sorbed Pb(II) on amendment surface | Moderate to High (pH dependent) |
| Enhanced Bioremediation (SRB) | Microbial-induced Precipitation | Lead Sulfide (PbS) | High (under reducing conditions) |
| Compound Name | Chemical Formula |
|---|---|
| This compound | Pb₃(OH)₂O(SO₄) |
| Lead sulfide | PbS |
| Pyromorphite | Pb₅(PO₄)₃Cl or Pb₅(PO₄)₃OH |
| Phosphoric acid | H₃PO₄ |
| Citric acid | C₆H₈O₇ |
| Oxalic acid | C₂H₂O₄ |
Advanced Material Science and Mechanistic Applications
Mechanisms of Functionality in Lead-Acid Battery Electrode Materials
Basic lead sulfates are fundamental precursors in the manufacturing of the positive active material (PAM) for lead-acid batteries. The specific type of basic lead sulfate (B86663) formed during the battery plate's curing process dictates the subsequent crystalline structure of the lead dioxide (PbO₂) active mass, which in turn governs the battery's performance, particularly its cycle life and capacity.
Crystallographic Transformations and Electrochemical Reaction Pathways during Charge/Discharge
The production of positive plates for lead-acid batteries begins with a paste mixture of lead, lead oxides (such as PbO and Pb₃O₄), water, and sulfuric acid. royalsocietypublishing.orgnih.gov During a critical step known as curing, this paste is transformed into a mixture of tribasic lead sulfate (3BS) and tetrabasic lead sulfate (4BS). royalsocietypublishing.orgnih.gov The ratio of these two crystalline compounds is influenced by curing conditions like temperature and time. nih.gov
During the initial charging of the battery, a process called formation, these basic lead sulfates undergo crucial crystallographic transformations:
Tribasic lead sulfate (3BS) converts into β-PbO₂ . royalsocietypublishing.orgnih.gov
Tetrabasic lead sulfate (4BS) converts into α-PbO₂ . royalsocietypublishing.orgnih.gov
These two allotropes of lead dioxide have significantly different properties. β-PbO₂ possesses higher electrochemical activity and contributes to a greater initial discharge capacity. royalsocietypublishing.org Conversely, α-PbO₂ forms larger, harder crystals that create a robust, stable skeleton within the positive active material. royalsocietypublishing.orgresearchgate.net This structure provides mechanical strength and helps prevent the degradation and shedding of the active material during cycling. royalsocietypublishing.orgresearchgate.net
Once the battery is in service, the electrochemical reactions during the discharge/charge cycle proceed as follows:
Discharge: At both the positive (PbO₂) and negative (Pb) electrodes, the active materials react with sulfuric acid (H₂SO₄) from the electrolyte to form lead sulfate (PbSO₄) crystals. wikipedia.org
Charge: An external voltage is applied, reversing the reaction. The PbSO₄ on the positive plate is converted back to PbO₂ (both α and β forms), and the PbSO₄ on the negative plate is converted back to metallic lead (Pb). wikipedia.org
The morphology of the 4BS precursor is largely retained after its conversion to α-PbO₂, resulting in interlocking, elongated prismatic crystals that enhance the mechanical stability of the electrode. researchgate.netosti.gov
Influence on Cycle Life and Energy Density
The ratio of α-PbO₂ to β-PbO₂ in the positive plate, which is determined by the initial 4BS-to-3BS ratio, creates a fundamental trade-off between energy density and cycle life.
Energy Density: A higher proportion of β-PbO₂ (derived from 3BS) results in a higher initial capacity and energy density due to its greater electrochemical activity. royalsocietypublishing.org
Cycle Life: A higher proportion of α-PbO₂ (derived from 4BS) significantly extends the battery's cycle life. royalsocietypublishing.orgnih.gov The hard, interlocking crystal structure of α-PbO₂ acts as a framework that prevents the softening and shedding of the positive active material, which is a primary failure mode in lead-acid batteries. royalsocietypublishing.org
Research has demonstrated that using 4BS as an additive or "crystal seed" in the initial paste promotes the formation of a higher α-PbO₂ content. royalsocietypublishing.org In one study, adding 1 wt% of synthesized 4BS to the positive paste of a valve-regulated lead-acid (VRLA) battery increased the 100% depth-of-discharge cycle life by over 40%, from 365 cycles in a standard battery to 523 cycles in the modified battery. royalsocietypublishing.orgnih.govresearchgate.net While this enhancement in durability is significant, it is often accompanied by a slight reduction in the initial specific capacity compared to a plate dominated by β-PbO₂. researchgate.net
| Property | α-PbO₂ (from Tetrabasic Lead Sulfate) | β-PbO₂ (from Tribasic Lead Sulfate) |
|---|---|---|
| Crystal Structure | Larger, harder, prismatic crystals | Finer, more electrochemically active crystals |
| Primary Function | Forms a stable, mechanical skeleton | Provides high discharge capacity |
| Effect on Cycle Life | Significantly increases cycle life by preventing material shedding | Contributes to capacity fade over time due to material softening |
| Effect on Energy Density | Lower initial specific capacity | Higher initial specific capacity |
Role as a Stabilizer in Polymer Systems (e.g., PVC): Mechanisms of Acid Scavenging and Thermal Degradation Inhibition
Basic lead sulfates, particularly tribasic lead sulfate (TBLS), are highly effective heat stabilizers for polyvinyl chloride (PVC). gmtechnochem.comalphachem.bizalapolystabs.com PVC is susceptible to thermal degradation at the high temperatures required for processing, which involves an autocatalytic dehydrochlorination reaction that releases hydrochloric acid (HCl). gmtechnochem.com
The primary stabilization mechanism of TBLS is acid scavenging. gmtechnochem.com As HCl is liberated from the PVC polymer chains, the basic lead sulfate neutralizes it, forming thermally stable lead chloride (PbCl₂). gmtechnochem.comgoldstab.com This reaction prevents the released HCl from catalyzing further degradation of the polymer, thus inhibiting discoloration and preserving the mechanical properties of the PVC product. gmtechnochem.compvcstabilizer.com
A key advantage of lead-based stabilizers is that the byproduct, lead chloride, is not hygroscopic (it does not readily absorb moisture) and is insoluble in water. goldstab.com This property is crucial for applications requiring excellent and stable electrical insulation, such as wire and cable sheathing, as it prevents a decrease in volume resistivity that can occur with stabilizers that produce hygroscopic byproducts. gmtechnochem.comgoldstab.com Due to their high efficiency and cost-effectiveness, basic lead sulfates are used in a variety of rigid and flexible PVC applications, including pipes, fittings, and profiles. chembroad.comindiamart.com
Catalytic Activity and Reaction Mechanisms for Specific Chemical Processes
While the primary applications of basic lead sulfates are in batteries and polymers, there is emerging research into the catalytic properties of lead sulfate compounds. Lead sulfate has been identified as a component in certain catalyst formulations. acs.org
One notable area of investigation is in the electrochemical reduction of carbon dioxide (CO₂). A synthesized catalyst consisting of lead sulfate deposited on a tin foil substrate has demonstrated high efficiency for the electrochemical conversion of CO₂ into formic acid. researchgate.net The catalyst showed a Faradaic efficiency of nearly 80% and maintained its function for over 20 hours of continuous operation, suggesting a potential pathway for converting CO₂ into valuable chemicals. researchgate.net The precise mechanism involves the lead sulfate providing active sites for the electrochemical reaction, though further research is needed to fully elucidate the process. This application remains in the research phase but indicates a potential for lead sulfate compounds in green chemistry and energy conversion. acs.orgresearchgate.net
Integration into Composite Materials: Interfacial Bonding and Performance Enhancement Mechanisms
In the context of polymer composites, basic lead sulfate acts as a functional additive or filler, primarily within a PVC matrix. The performance of such a composite is highly dependent on the quality of the interfacial bonding between the filler particles and the polymer. researchgate.netbioresources.com The primary mechanisms governing this bonding include mechanical interlocking and chemical interactions. researchgate.netbioresources.com
Mechanical Interlocking: This occurs when the polymer matrix flows into and solidifies around the surface irregularities of the filler particles, creating a physical anchor. researchgate.netmdpi.com The effectiveness of this mechanism depends on the particle size, shape, and surface topography of the basic lead sulfate.
Chemical Interactions: Adhesion can be enhanced through chemical bonding (covalent, ionic) or weaker intermolecular forces (van der Waals, hydrogen bonding) between the surface of the lead sulfate particles and the PVC polymer chains. mdpi.com
In PVC composites, the most significant performance enhancement provided by basic lead sulfates is the improvement of thermal stability, as detailed in section 6.2. gmtechnochem.compvcchemical.com By preventing the degradation of the polymer matrix, the stabilizer ensures the retention of the composite's mechanical integrity, durability, and appearance, especially when exposed to heat or weathering. gmtechnochem.comchembroad.com
Exploration of Functional Properties in Novel Materials (e.g., Photovoltaics, Sensors, Optoelectronics)
Recent breakthroughs have highlighted the potential of lead sulfate in advanced electronic applications, particularly in the field of photovoltaics.
Researchers have successfully used lead sulfate (PbSO₄) nanoparticles as an electron transport material (ETM) in perovskite solar cells (PSCs). chinesechemsoc.org Conventionally, materials like TiO₂ and SnO₂ are used for this layer, but they are difficult to remove from the transparent conductive oxide (TCO) substrate, hindering recycling. The PbSO₄ nanoparticle-based ETM was found to promote efficient interfacial electron extraction and transport while reducing charge recombination. chinesechemsoc.org This is attributed to the formation of a metallic surface on the (011) facet of the PbSO₄ nanoparticles, which boosts electron transport. chinesechemsoc.org Solar cells fabricated with this PbSO₄ layer achieved an exceptional power conversion efficiency of 24.1% and demonstrated remarkable stability. chinesechemsoc.org Critically, the PbSO₄ film can be easily washed away, allowing for the recovery and reuse of the expensive TCO substrate, which presents a novel strategy for creating efficient and recyclable solar cells. chinesechemsoc.org
In the area of sensors, the electrochemical couple of lead and lead sulfate (Pb/PbSO₄) is utilized in devices designed to measure the specific gravity of the electrolyte in lead-acid batteries. This application, however, relies on the established electrochemical potential of the electrode rather than a novel sensing property of the bulk lead sulfate material itself.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Band Gap Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of solid-state materials like lead hydroxide (B78521) oxide sulfate (B86663).
Band Gap Prediction: The band gap is a crucial electronic property that determines the material's optical and electrical characteristics. Standard DFT approximations, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), are known to systematically underestimate the band gap of semiconductors and insulators. aps.orgnih.gov More advanced techniques, such as hybrid functionals (e.g., HSE06) or the GW approximation, are often required to obtain more accurate predictions that align with experimental values. aps.orgrsc.org For ternary oxides, the band gap can sometimes be estimated by considering the stoichiometric average of the constituent binary oxides, although this is a simplified approach. aps.org A systematic DFT study would be necessary to accurately predict the band gap of lead hydroxide oxide sulfate.
Interactive Data Table: Comparison of DFT Functionals for Band Gap Prediction Below is a representative table illustrating how different DFT functionals might perform in predicting the band gap of a hypothetical semiconductor, showcasing the typical trend of underestimation by standard functionals.
| DFT Functional | Predicted Band Gap (eV) | Typical Deviation from Experiment |
|---|---|---|
| LDA | 2.0 | -40% to -50% |
| GGA (PBE) | 2.2 | -30% to -40% |
| Hybrid (HSE06) | 3.5 | ~ ±10% |
| Experimental | 3.8 | N/A |
Molecular Dynamics (MD) Simulations for Crystal Growth, Dissolution, and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system at the atomic scale.
Crystal Growth: MD simulations can model the process of crystal growth from a solution or melt. illinois.eduuic.edu For this compound, this would involve simulating a system containing lead ions, hydroxide ions, sulfate ions, and water molecules. By observing the trajectories of the individual ions, researchers can investigate the mechanisms of nucleation and subsequent growth of the crystal lattice. researchgate.netosti.gov These simulations can reveal the preferred growth facets, the role of solvent molecules, and the influence of impurities on the crystal morphology.
Dissolution: The dissolution of this compound in an aqueous environment can also be studied using MD simulations. mdpi.com By placing a simulated crystal slab in contact with a box of water molecules, the process of ions detaching from the crystal surface and becoming solvated can be observed. nih.govresearchgate.net The simulations can provide insights into the dissolution rate, the formation of various aqueous lead complexes, and the influence of pH and other solution conditions on the dissolution process. mdpi.com
Interfacial Phenomena: MD simulations are well-suited for studying the interface between this compound and its environment, such as an aqueous solution or a solid substrate. researchgate.net These simulations can characterize the structure of water molecules at the crystal surface, the adsorption of other ions or molecules onto the surface, and the interfacial energies. mdpi.commdpi.com Understanding these interfacial phenomena is crucial for applications where surface reactions and interactions are important.
Thermodynamic Modeling and Prediction of Phase Stability and Transformation Pathways
Thermodynamic modeling is used to predict the stability of different chemical phases and the pathways of transformations between them under various conditions of temperature, pressure, and chemical composition.
Phase Stability: By calculating the Gibbs free energy of this compound and its potential decomposition products or related phases, thermodynamic models can predict its stability field. iwaponline.commst.edu This involves developing a thermodynamic database containing the enthalpies and entropies of formation for all relevant solid phases and aqueous species. qucosa.de Such models can be used to construct phase diagrams, which graphically represent the conditions under which different phases are stable. For example, a Pourbaix diagram (potential/pH diagram) could be constructed to predict the stability of this compound in aqueous electrochemical systems.
Transformation Pathways: Thermodynamic modeling can also be used to predict the pathways of phase transformations. For example, it can determine the sequence of phases that form during the synthesis or degradation of this compound. researchgate.net By comparing the free energies of different possible reaction pathways, the most thermodynamically favorable transformations can be identified. This information is valuable for controlling the synthesis of the desired phase and for understanding its long-term stability.
Quantum Chemical Calculations for Reaction Pathway Analysis and Kinetic Studies
Quantum chemical calculations, often based on methods like DFT or more accurate ab initio techniques, can be used to investigate the detailed mechanisms of chemical reactions.
Reaction Pathway Analysis: For any chemical transformation involving this compound, such as its formation from precursors or its reaction with other substances, quantum chemical calculations can be used to map out the potential energy surface of the reaction. nycu.edu.twnih.gov This involves identifying the structures of reactants, products, intermediates, and transition states. nih.gov By calculating the energies of these species, the reaction mechanism can be elucidated, and the most likely pathway can be determined.
Computational Approaches to Defect Chemistry and Non-Stoichiometry Effects on Properties
Real crystalline materials are never perfectly ordered and always contain defects, such as vacancies, interstitials, and substitutions. These defects can have a profound impact on the material's properties.
Defect Chemistry: Computational methods can be used to study the formation and behavior of point defects in the this compound crystal lattice. By calculating the formation energies of different types of defects, their equilibrium concentrations at a given temperature can be predicted. nih.govfrontiersin.org The interactions between defects can also be investigated, which can lead to the formation of defect clusters. ias.ac.in
Non-Stoichiometry Effects on Properties: Non-stoichiometry arises when the ratio of the elements in a compound deviates from the ideal stoichiometric formula, often due to the presence of a high concentration of defects. wikipedia.org For example, a deficiency of oxygen atoms would lead to oxygen vacancies. These non-stoichiometric defects can introduce new electronic states within the band gap, which can significantly alter the material's electrical and optical properties. frontiersin.orgaps.org Computational models can predict how the presence of these defects affects the electronic structure, charge transport, and other important properties of this compound.
Table of Compound Names
| Common Name | Chemical Name | Formula |
| Alum | Hydrated double sulphate of potassium and aluminium | K₂SO₄·Al₂(SO₄)₃·24H₂O |
| Alumina | Aluminium oxide | Al₂O₃ |
| Ammonia water | Ammonium (B1175870) hydroxide | NH₄OH |
| Angelsite | Lead sulphate | PbSO₄ |
| Cerussite | Lead(II) carbonate | PbCO₃ |
| Cryolite | Sodium hexafluoroaluminate | Na₃AlF₆ |
| Galena | Lead(II) sulfide (B99878) | PbS |
| Hydrocerussite | Lead carbonate hydroxide | Pb₃(CO₃)₂(OH)₂ |
| Lead hydroxide | Lead(II) hydroxide | Pb(OH)₂ |
| Lead monoxide | Lead(II) oxide | PbO |
| Lead nitrate (B79036) | Lead(II) nitrate | Pb(NO₃)₂ |
| Lead sulfate | Lead(II) sulfate | PbSO₄ |
| Sodium hydroxide | Sodium hydroxide | NaOH |
| Sodium silicate (B1173343) | Sodium silicate | Na₂SiO₃ |
| Sodium sulphate | Sodium sulfate | Na₂SO₄ |
| Water | Water | H₂O |
Emerging Research Frontiers and Methodological Innovations
In Situ and Operando Spectroscopic Characterization of Reaction Mechanisms and Transformations
Understanding the dynamic processes involved in the formation and degradation of lead hydroxide (B78521) oxide sulfate (B86663) is crucial for predicting its behavior in various environments, from lead-acid battery pastes to corrosion layers on historical artifacts. In situ and operando spectroscopic techniques are at the forefront of this research, allowing for real-time observation of chemical and structural changes as they occur.
Detailed Research Findings:
Recent studies on the corrosion of lead and the cycling of lead-acid batteries have demonstrated the power of in situ techniques. For instance, in situ Raman spectroscopy has been effectively used to monitor the evolution of corrosion products on lead surfaces. morana-rtd.comresearchgate.net This technique can distinguish between different lead compounds, such as lead oxides, carbonates, and hydroxycarbonates, by their unique vibrational modes. morana-rtd.comresearchgate.net While direct operando studies specifically targeting lead hydroxide oxide sulfate are not yet widely published, the methodologies are readily adaptable.
Future research is expected to employ a suite of in situ and operando techniques to probe the mechanisms involving this compound. These could include:
In Situ Raman Spectroscopy: To track the formation of this compound from precursors like lead oxide or lead sulfate in aqueous environments, providing insights into reaction kinetics and intermediate species.
Operando X-ray Diffraction (XRD): To monitor the crystallographic changes in real-time during processes such as the charging and discharging of lead-acid batteries, where this compound may form as an intermediate or a degradation product.
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and bonding environments of hydroxide and sulfate ions as the compound forms and transforms. The infrared spectrum of tetrabasic lead sulfate, a related compound, shows characteristic regions dominated by SO₄²⁻ vibrations and Pb-O modes, which can serve as a reference. unlp.edu.ar
| Technique | Information Gained | Potential Application to this compound |
| In Situ Raman Spectroscopy | Vibrational modes of different lead compounds | Real-time monitoring of formation and transformation in corrosion processes. |
| Operando XRD | Crystallographic structure and phase changes | Tracking the evolution of crystalline phases during battery cycling. |
| In Situ FTIR Spectroscopy | Functional groups and chemical bonding | Characterizing the role of hydroxide and sulfate ions in reaction mechanisms. |
Application of Synchrotron-Based Techniques for Advanced Structural and Chemical Insights
Synchrotron light sources offer exceptionally bright and focused X-ray beams, enabling a range of advanced characterization techniques that can provide detailed structural and chemical information about complex materials like this compound, even in heterogeneous samples.
Detailed Research Findings:
Synchrotron-based X-ray diffraction (XRD) has been utilized to characterize the surface corrosion of lead-containing artifacts, revealing the presence of various crystalline phases. nih.gov For this compound, high-resolution synchrotron XRD could elucidate its precise crystal structure, including lattice parameters and atomic positions, which are fundamental to understanding its properties.
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is another powerful synchrotron-based tool. XANES provides information on the oxidation state and coordination chemistry of lead, while EXAFS reveals details about the local atomic environment, such as bond distances and coordination numbers. scirp.orglsu.edu High energy resolution fluorescence detection (HERFD) XANES can reveal even greater spectral detail, aiding in the identification of the chemical environment of lead in complex mixtures. researchgate.net These techniques would be invaluable for distinguishing this compound from other lead corrosion products and for understanding its formation at a molecular level.
| Synchrotron Technique | Key Advantages | Specific Insights for this compound |
| High-Resolution XRD | High signal-to-noise ratio, excellent angular resolution. | Precise determination of crystal structure and phase purity. |
| XANES | Element-specific, sensitive to oxidation state and coordination geometry. | Determination of the formal oxidation state of lead and its local symmetry. |
| EXAFS | Provides information on local atomic structure (bond lengths, coordination numbers). | Characterization of the bonding environment of lead with oxygen, sulfur, and hydrogen. |
| Microprobe Analysis | High spatial resolution, elemental mapping. | Spatially resolved analysis of the distribution of this compound in heterogeneous samples like corrosion layers. |
Nanoscale Characterization and Investigation of Quantum Confinement Effects
As materials are synthesized at the nanoscale, their properties can deviate significantly from their bulk counterparts due to quantum confinement effects. Investigating this compound at the nanoscale could reveal novel properties and applications.
Detailed Research Findings:
While the synthesis of this compound nanoparticles has not been extensively reported, related lead compounds have been produced in nanoscale forms. For instance, lead nanoparticles and nanopowders are commercially available. americanelements.com Research on lead phosphate (B84403) nanoparticles has shown that their mobility in water has implications for lead contamination in drinking water systems. nih.gov
The study of quantum confinement effects has been prominent in other lead-based nanomaterials, such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe) quantum dots. These effects arise when the particle size is comparable to the exciton (B1674681) Bohr radius, leading to size-dependent optical and electronic properties. Given the precedent with other lead compounds, it is plausible that nanoscale this compound could exhibit quantum confinement effects, although this remains an area for future investigation.
| Nanoscale Aspect | Research Focus | Potential Implications for this compound |
| Synthesis of Nanoparticles | Developing methods for controlled synthesis of nanoscale this compound. | Potential for new materials with tailored properties. |
| Nanoscale Properties | Characterizing the structural, electronic, and optical properties of the nanoparticles. | Discovery of novel functionalities not present in the bulk material. |
| Quantum Confinement | Investigating the influence of particle size on electronic band structure and optical absorption/emission. | Potential applications in optoelectronics or as quantum dots, though speculative at this stage. |
Development of Multi-Scale Predictive Models for Environmental Fate and Material Performance
Predictive modeling is becoming an indispensable tool for understanding the long-term behavior of chemical compounds in the environment and for designing durable materials. For this compound, multi-scale models can bridge the gap between molecular-level interactions and macroscopic properties.
Detailed Research Findings:
Thermodynamic modeling has been used to predict the chemical speciation of lead in various environmental and biological systems. nih.goviupac.orgmdpi.comcmu.edu These models, often based on thermodynamic equilibrium, can estimate the distribution of different lead species under given conditions of pH, redox potential, and ligand concentration. For this compound, such models could predict its stability and solubility in different aqueous environments.
Computational methods are also being developed to predict the properties and performance of lead-containing materials. longdom.orgucl.ac.ukpatsnap.comscience.gov For example, in the context of drug discovery, computational models are used to optimize lead compounds for desired biological activity and pharmacokinetic properties. patsnap.compatsnap.com Similar approaches could be adapted to predict the performance of materials containing this compound, such as its corrosion resistance or its behavior as a pigment.
| Modeling Approach | Scale | Objective for this compound |
| Thermodynamic Speciation Modeling | Macroscopic | Predict the stability and solubility in different environmental compartments (water, soil). |
| Molecular Dynamics Simulations | Atomic | Simulate the interaction of this compound with water and other molecules to understand dissolution mechanisms. |
| Quantum Mechanical Calculations | Electronic | Calculate electronic structure and properties to predict reactivity and spectroscopic signatures. |
| Finite Element Analysis | Continuum | Model the mechanical properties and stress distribution in materials containing this compound. |
Sustainable Synthesis Approaches and Circular Economy Considerations for Lead Compounds
The principles of green chemistry and the circular economy are increasingly influencing the production and use of chemical compounds, including those of lead. The goal is to develop more environmentally friendly synthesis methods and to maximize the recycling and reuse of materials.
Detailed Research Findings:
The lead-acid battery industry is a prime example of a successful circular economy. gme-recycling.com A very high percentage of spent lead-acid batteries are collected and recycled, with the lead and other components being used to manufacture new batteries. gme-recycling.com The lead paste, which can contain lead sulfates and oxides, is a key component in this recycling loop. mitrask.commdpi.comresearchgate.netokonrecycling.com Sustainable approaches to recycling this paste, such as hydrometallurgical processes, are being developed to reduce the energy consumption and environmental impact of traditional pyrometallurgical methods. researchgate.net
| Sustainable Approach | Description | Relevance to this compound |
| Circular Economy | Maximizing the recycling and reuse of materials to minimize waste and conserve resources. | The recycling of lead-acid batteries provides a model for the circular management of lead compounds, including any this compound present in the paste. |
| Green Synthesis | The use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes. | Hydrothermal synthesis and other green chemistry techniques could be developed for the sustainable production of this compound. |
| Life Cycle Assessment (LCA) | A systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle. | An LCA of this compound would provide a comprehensive understanding of its environmental footprint, from synthesis to disposal or recycling. |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for lead hydroxide oxide sulfate, and how do reaction parameters influence its crystallinity and purity?
- Methodological Answer : Synthesis typically involves controlled precipitation or hydrothermal methods. For example, reacting lead salts (e.g., lead nitrate) with hydroxide sources (e.g., NaOH) under alkaline conditions, followed by sulfate incorporation. Key parameters include:
- pH : Optimal pH ranges (e.g., 9–11) to avoid undesired byproducts like PbS or PbO .
- Temperature : Moderate heat (60–80°C) enhances crystallinity but may promote decomposition if excessive .
- Reagent Ratios : Stoichiometric control minimizes impurities (e.g., residual PbO or unreacted sulfates) .
- Data Note : Variations in these parameters can yield polymorphic forms (e.g., amorphous vs. crystalline phases), necessitating post-synthesis characterization.
Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Identifies crystalline phases and detects impurities (e.g., PbO or PbSO₄) .
- Scanning Electron Microscopy (SEM) : Reveals morphology (e.g., nanosheets vs. aggregates) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., sulfate stretching at ~1100 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., H₂O loss at 100–200°C, sulfate breakdown >400°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate airborne particulate risks .
- Waste Management : Neutralize acidic/byproduct solutions (e.g., with CaCO₃) before disposal to comply with hazardous waste regulations .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Contradictions often arise from:
- Varied Experimental Conditions : Standardize parameters (e.g., pH, ionic strength) across studies to ensure comparability .
- Impurity Effects : Use high-purity reagents and characterize intermediates (e.g., via ICP-MS) to isolate material-specific properties .
- Advanced Techniques : Employ synchrotron-based X-ray absorption spectroscopy (XAS) to probe local coordination environments, clarifying stability under different redox conditions .
Q. What challenges exist in elucidating the thermal decomposition mechanisms of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Overlapping mass loss events in TGA (e.g., simultaneous H₂O and SO₃ release).
- Solution : Couple TGA with evolved gas analysis (EGA) or in situ XRD to distinguish decomposition steps .
- Challenge 2 : Phase transitions influenced by atmospheric O₂ or moisture.
- Solution : Conduct experiments under controlled atmospheres (e.g., N₂ vs. air) .
Q. How can computational modeling enhance the understanding of this compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict bandgap energies and surface reactivity sites, guiding experimental synthesis (e.g., doping strategies to modify conductivity) .
- Molecular Dynamics (MD) : Simulate ion-exchange dynamics in aqueous environments, relevant for anticorrosion applications .
Research Applications and Data Gaps
Q. What are emerging research applications of this compound in advanced materials science?
- Methodological Answer :
- Anticorrosion Coatings : Investigate its efficacy as a pigment in epoxy composites using electrochemical impedance spectroscopy (EIS) to measure corrosion resistance .
- Energy Storage : Explore its potential as a cathode material in lead-acid batteries by cycling performance tests and capacity retention studies .
Q. What key data gaps hinder the comprehensive understanding of this compound’s physicochemical properties?
- Identified Gaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
